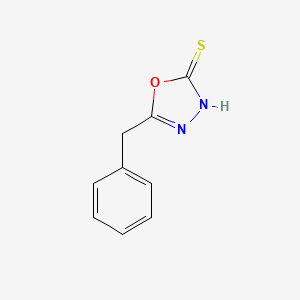

5-Benzyl-1,3,4-Oxadiazol-2-thiol

Übersicht

Beschreibung

5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) is a heterocyclic compound that has garnered attention due to its potential as a drug candidate. This compound belongs to the 1,3,4-oxadiazole class, which is known for its diverse biological activities. The interest in OXPA stems from its promising pharmacological profile, including antioxidant and hepatoprotective properties .

Synthesis Analysis

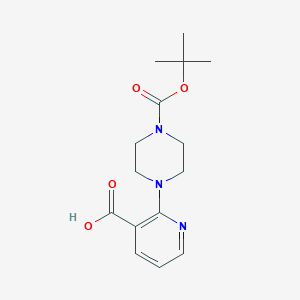

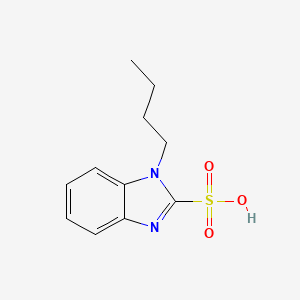

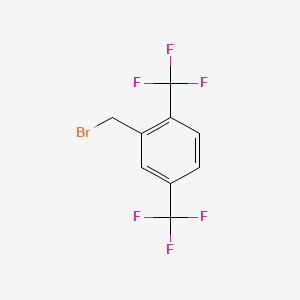

The synthesis of 5-Benzyl-1,3,4-oxadiazole-2-thiol derivatives involves a multi-step process. Initially, different organic acids are converted into corresponding esters, followed by hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds are prepared by reacting these thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride . Another synthesis pathway includes the treatment of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione to yield thiazoles, which can be further modified through methylation and reactions with various amines to produce compounds with stabilized push-pull systems .

Molecular Structure Analysis

The molecular structures of the synthesized compounds, including OXPA, have been elucidated using modern spectroscopic techniques. Additionally, the structures of certain derivatives have been confirmed through X-ray diffraction studies, ensuring the accuracy of the synthesized molecular frameworks .

Chemical Reactions Analysis

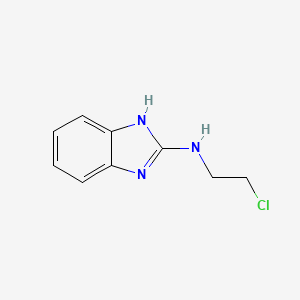

OXPA and its derivatives undergo various chemical reactions that lead to the formation of compounds with different properties. For instance, the reaction of 1,3,4-oxadiazoles with amines results in compounds with better stabilized push-pull systems, which are significant for their biological activities . The chemical reactivity of these compounds is also essential for their interaction with biological targets, as seen in the molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of OXPA contribute to its biological activity. The compound has been evaluated for its binding affinity to various enzymes, which is indicative of its potential as a drug. The in silico studies have shown that OXPA does not exhibit profound toxicity, with an LD50 found to be 560 mg/kg. Moreover, in vivo studies have demonstrated that OXPA is safe up to 1000 mg/kg, showing no toxicity symptoms. The compound's interaction with enzymes like glutathione reductase and S-transferase, along with its significant antioxidant effect on catalase, superoxide dismutase (SOD), and TBARS enzymes, underscores its potential as an antioxidant .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Verbindungen, die den 1,3,4-Oxadiazol-Rest enthalten, wie z. B. 5-Benzyl-1,3,4-Oxadiazol-2-thiol, wurden auf ihre potenziellen antimikrobiellen Eigenschaften untersucht. Forschungen zeigen, dass diese Verbindungen gegen eine Reihe von Bakterienstämmen wirksam sein können, was einen Weg für die Entwicklung neuer Antibiotika eröffnet .

Antikrebs-Eigenschaften

Die 1,3,4-Oxadiazol-Derivate sind bekannt dafür, Antikrebsaktivitäten aufzuweisen. Sie können so konzipiert werden, dass sie gezielt bestimmte Krebszellen angreifen, ohne gesunde Zellen zu beeinträchtigen, was sie zu vielversprechenden Kandidaten für die Krebstherapie macht .

Antidiabetische Effekte

Studien haben gezeigt, dass bestimmte 1,3,4-Oxadiazol-Derivate antidiabetische Eigenschaften besitzen können. Dies ist besonders wichtig bei der Suche nach neuen Behandlungen für Diabetes, einem wichtigen globalen Gesundheitsproblem .

Antioxidative Fähigkeiten

Die antioxidativen Eigenschaften von this compound sind bemerkenswert. Antioxidantien sind entscheidend für den Schutz von Zellen vor Schäden, die durch freie Radikale verursacht werden, und diese Verbindung könnte zu neuen antioxidativen Therapien beitragen .

Landwirtschaftliche Anwendungen

In der Landwirtschaft können 1,3,4-Oxadiazol-Derivate als Pflanzenschutzmittel dienen. Es wurde festgestellt, dass sie herbizide, insektizide und fungizide Aktivitäten aufweisen, die für den Pflanzenschutz und die Steigerung der Erträge unerlässlich sind .

Analgetische und entzündungshemmende Anwendungen

Die analgetischen und entzündungshemmenden Wirkungen von 1,3,4-Oxadiazol-Derivaten machen sie wertvoll für die Entwicklung neuer Schmerzmittel. Ihre Fähigkeit, Schmerzen und Entzündungen zu reduzieren, kann bei verschiedenen Erkrankungen eingesetzt werden .

Antivirale Aktivität

Die Struktur von 1,3,4-Oxadiazol-Derivaten ermöglicht es ihnen, die Virusreplikation zu stören, was entscheidend für die Bekämpfung von Virusinfektionen ist. Dies macht sie zu potenziellen Kandidaten für die Entwicklung von antiviralen Medikamenten .

Synthese komplexer Moleküle

Aufgrund ihrer Reaktivität werden Verbindungen wie this compound bei der Synthese komplexerer Moleküle verwendet. Dies hat Auswirkungen auf die pharmazeutische Industrie und die Entwicklung neuer Medikamente .

Wirkmechanismus

Biochemical Pathways

- OXPA impacts various pathways, such as

Result of Action

- OXPA’s binding to specific targets leads to downstream effects

Biochemische Analyse

Biochemical Properties

5-Benzyl-1,3,4-oxadiazole-2-thiol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it exhibits antidiabetic properties by inhibiting alpha-amylase and hemoglobin glycosylation . Additionally, its antioxidant potential is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . These interactions highlight the compound’s potential as a therapeutic agent for managing diabetes and oxidative stress-related conditions.

Cellular Effects

The effects of 5-Benzyl-1,3,4-oxadiazole-2-thiol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its antidiabetic activity involves enhancing glucose uptake by yeast cells . Furthermore, the compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular integrity and function . These cellular effects underscore the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, 5-Benzyl-1,3,4-oxadiazole-2-thiol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with alpha-amylase results in the inhibition of this enzyme, thereby reducing the breakdown of starch into glucose . Additionally, the compound’s antioxidant activity involves scavenging reactive oxygen species, which helps mitigate oxidative stress . These molecular interactions are pivotal in understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Benzyl-1,3,4-oxadiazole-2-thiol change over time. The compound’s stability and degradation have been studied under various conditions. It was found to degrade under acidic conditions and oxidize completely in the presence of hydrogen peroxide . Additionally, exposure to dry heat and UV light resulted in significant degradation . These findings are essential for determining the compound’s shelf life and optimal storage conditions.

Dosage Effects in Animal Models

The effects of 5-Benzyl-1,3,4-oxadiazole-2-thiol vary with different dosages in animal models. Studies have shown that the compound exhibits significant antidiabetic and antioxidant activities at specific doses . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These dosage-dependent effects are crucial for developing safe and effective treatment regimens.

Metabolic Pathways

5-Benzyl-1,3,4-oxadiazole-2-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its antidiabetic activity involves the inhibition of alpha-amylase, which is a key enzyme in carbohydrate metabolism . Additionally, the compound’s antioxidant properties are linked to its ability to scavenge free radicals and inhibit lipid peroxidation . These metabolic interactions are vital for understanding the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of 5-Benzyl-1,3,4-oxadiazole-2-thiol within cells and tissues are influenced by various factors. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues is affected by its chemical properties, such as solubility and stability . Understanding these factors is essential for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of 5-Benzyl-1,3,4-oxadiazole-2-thiol plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its antioxidant activity may be localized to mitochondria, where it can effectively scavenge reactive oxygen species . These localization patterns are important for understanding the compound’s mechanism of action and therapeutic potential.

Eigenschaften

IUPAC Name |

5-benzyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c13-9-11-10-8(12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGIBMBTIISQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365768 | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23288-90-6 | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

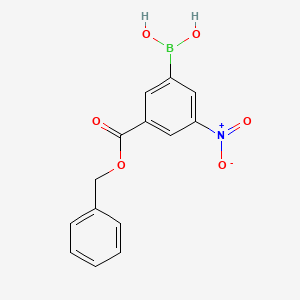

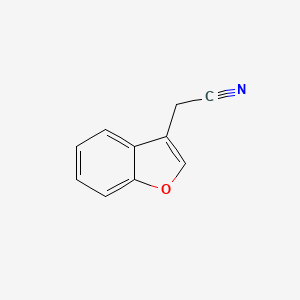

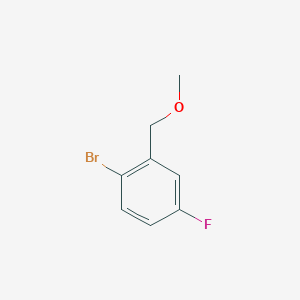

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)

![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1271525.png)